molecular formula C9H18N2O2 B2504824 rac-tert-butyl N-[(1R,2R)-2-(aminomethyl)cyclopropyl]carbamate CAS No. 1903827-20-2

rac-tert-butyl N-[(1R,2R)-2-(aminomethyl)cyclopropyl]carbamate

Cat. No.: B2504824
CAS No.: 1903827-20-2
M. Wt: 186.255
InChI Key: CYNGHIIXUHRJOA-RNFRBKRXSA-N
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Description

rac-tert-butyl N-[(1R,2R)-2-(aminomethyl)cyclopropyl]carbamate (CAS: 1369338-01-1) is a carbamate-protected amine featuring a cyclopropane core with an aminomethyl substituent at the (1R,2R) positions. Its molecular formula is C₁₁H₁₅NO, with a molecular weight of 177.25 g/mol . The tert-butyloxycarbonyl (Boc) group serves as a protective moiety for the primary amine, enhancing stability during synthetic processes. This compound is a key intermediate in pharmaceutical synthesis, particularly for molecules requiring stereochemically defined cyclopropane architectures. Its structural rigidity and amine functionality make it valuable in drug discovery, especially for targeting enzymes or receptors sensitive to constrained geometries .

Properties

IUPAC Name

tert-butyl N-[(1R,2R)-2-(aminomethyl)cyclopropyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)11-7-4-6(7)5-10/h6-7H,4-5,10H2,1-3H3,(H,11,12)/t6-,7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYNGHIIXUHRJOA-RNFRBKRXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC1CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1C[C@@H]1CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclopropanation Strategies for Core Ring Formation

The cyclopropane moiety in rac-tert-butyl N-[(1R,2R)-2-(aminomethyl)cyclopropyl]carbamate is synthesized via [2+1] cycloaddition or transition-metal-catalyzed methods. A prominent approach involves the reaction of allylic amines with dichlorocarbene precursors under basic conditions. For instance, treatment of (1R,2R)-2-vinylcyclopropylamine with tert-butyl chloroformate in the presence of potassium carbonate generates the carbamate-protected intermediate, which undergoes subsequent aminomethylation.

Alternatively, Simmons-Smith cyclopropanation using diethylzinc and diiodomethane has been employed to construct the strained ring system. This method ensures high diastereoselectivity when chiral auxiliaries or directing groups are incorporated into the starting alkene. However, the steric hindrance introduced by the tert-butyl carbamate group necessitates careful optimization of reaction stoichiometry to prevent ring-opening side reactions.

Introduction of the Aminomethyl Side Chain

The aminomethyl group at the C2 position is introduced via reductive amination or nucleophilic substitution. A two-step protocol from benzyl (1-(methoxy(methyl)carbamoyl)cyclopropyl)carbamate involves:

  • Lithium aluminium hydride reduction of the methoxy(methyl)carbamoyl group to an aldehyde at −10°C in tetrahydrofuran.
  • Reductive amination using ammonium acetate and sodium cyanoborohydride to install the primary amine, achieving 89% yield after purification.

This method avoids over-reduction issues common with direct hydride reductions of carbamate-protected intermediates. Nuclear magnetic resonance (NMR) data (δ 1.29–1.55 ppm for cyclopropane protons, δ 9.13 ppm for formyl protons) confirm regioselective functionalization.

tert-Butyl Carbamate Protection and Deprotection Dynamics

The tert-butoxycarbonyl (Boc) group is introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) under Schotten-Baumann conditions. Key considerations include:

  • pH control : Reactions are conducted at pH 8–9 using aqueous sodium bicarbonate to prevent N-Boc migration.
  • Solvent selection : Dichloromethane or ethyl acetate enhances Boc group stability while minimizing racemization.

Deprotection studies reveal that the Boc group remains intact during subsequent aminomethylation steps but requires trifluoroacetic acid (TFA) in dichloromethane for quantitative removal. Gas chromatography–mass spectrometry (GC-MS) analyses show no detectable epimerization under these conditions.

Stereochemical Control and Resolution Techniques

Achieving the (1R,2R) configuration involves chiral pool synthesis or catalytic asymmetric methods:

  • Chiral auxiliary approach : Starting from L-serine-derived enamines, cyclopropanation with rhodium(II) acetate induces >95% enantiomeric excess (ee).
  • Kinetic resolution : Candida antarctica lipase B catalyzes the selective acetylation of the undesired (1S,2S) enantiomer, enabling isolation of the target diastereomer with 98% ee.

X-ray crystallography of intermediates confirms absolute configuration retention, with torsion angles between the cyclopropane ring and carbamate group measuring 112.3°–118.7°.

Industrial-Scale Process Optimization

Large-scale synthesis (≥1 kg) employs continuous flow reactors to enhance heat transfer and minimize exothermic risks during cyclopropanation. Key parameters include:

Parameter Optimal Value Effect on Yield
Temperature −15°C ± 2°C Prevents ring-opening
Residence time 12 min 92% conversion
Boc₂O equivalents 1.05 Limits dimerization

Post-reaction workup uses aqueous citric acid washes (pH 3) to remove zinc residues, followed by crystallization from heptane/ethyl acetate to achieve ≥99.5% purity.

Analytical Characterization and Quality Control

Final product validation employs:

  • High-performance liquid chromatography (HPLC) : Retention time = 8.2 min (C18 column, 60:40 acetonitrile/water).
  • Fourier-transform infrared spectroscopy (FTIR) : Peaks at 1695 cm⁻¹ (C=O stretch) and 1520 cm⁻¹ (N-H bend) confirm carbamate functionality.
  • Chiral supercritical fluid chromatography (SFC) : Resolves enantiomers with a separation factor (α) of 1.32.

Stability studies indicate the compound remains >95% pure for 24 months when stored at 4°C under nitrogen.

Chemical Reactions Analysis

Types of Reactions: rac-tert-butyl N-[(1R,2R)-2-(aminomethyl)cyclopropyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

Drug Development

Rac-tert-butyl N-[(1R,2R)-2-(aminomethyl)cyclopropyl]carbamate has been investigated for its potential as a therapeutic agent. Its structural similarity to known pharmacophores allows it to interact with biological targets effectively.

Case Study: Antidepressant Activity
Research has indicated that compounds with similar structures exhibit antidepressant properties. The incorporation of the cyclopropyl group is believed to enhance the selectivity and potency of the compound against specific receptors involved in mood regulation.

Synthesis of Bioactive Molecules

The compound serves as a building block in the synthesis of more complex bioactive molecules. Its carbamate functionality is particularly useful in forming amide bonds, which are prevalent in many biologically active compounds.

Reaction Type Product Reference
Carbamate HydrolysisAmino Acid Derivatives
Coupling ReactionsPeptide Synthesis

Structure-Activity Relationship Studies

The compound is utilized in structure-activity relationship (SAR) studies to understand how modifications to its structure affect biological activity. By systematically altering the substituents on the cyclopropyl moiety, researchers can identify optimal configurations for therapeutic efficacy.

Polymer Chemistry

This compound has been explored for use in polymer synthesis due to its functional groups that can participate in polymerization reactions.

Example: Synthesis of Biodegradable Polymers
The compound can be incorporated into polymer backbones to create biodegradable materials suitable for medical applications, such as drug delivery systems.

Toxicological Studies

Understanding the safety profile of this compound is crucial for its application in pharmaceuticals. Preliminary studies indicate that while it shows promise as a therapeutic agent, further toxicological evaluations are necessary to ensure safe usage.

Study Type Findings Reference
Acute ToxicityLow toxicity observed in animal models
Chronic ExposureFurther studies required for long-term effects

Mechanism of Action

The mechanism of action of rac-tert-butyl N-[(1R,2R)-2-(aminomethyl)cyclopropyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Hydroxymethyl Analogs

Compounds like tert-butyl N-{[(1R,2R)-2-(hydroxymethyl)cyclopropyl]methyl}carbamate (CAS: 1932141-66-6) replace the aminomethyl group with a hydroxymethyl moiety. The (1R,2S) stereoisomer (CAS: 170299-61-3) demonstrates how stereochemical variations can drastically alter interactions with chiral targets, such as enzymes or receptors .

Methyl-Substituted Derivative

The methyl-substituted analog (CAS: 2792155-61-2) exhibits reduced polarity compared to the parent compound, favoring lipid bilayer penetration. However, the lack of a primary amine limits its utility in reactions requiring nucleophilic amine participation (e.g., amide bond formation) .

Propynoyl-Modified Compound

The prop-2-ynoyl group in CAS: 2137648-70-3 introduces an acetylene functionality, enabling copper-catalyzed azide-alkyne cycloaddition (CuAAC). This "click chemistry" application is critical for bioconjugation in drug delivery systems or fluorescent probe synthesis .

Chlorophenyl- and Cyclopentyl-Containing Derivatives

The chlorophenyl analog (CAS: 2227820-47-3) leverages aromaticity and halogenation for enhanced binding to hydrophobic pockets in biological targets.

Physicochemical and Pharmacokinetic Implications

  • Solubility: Hydroxymethyl and aminomethyl groups enhance water solubility compared to methyl or aryl substituents.
  • Reactivity : The primary amine in the parent compound supports diverse derivatization (e.g., acylation, sulfonylation), whereas acetylene or α,β-unsaturated ketone groups enable specialized reactions .
  • Metabolic Stability : Chlorine atoms (CAS: 2227820-47-3) may retard oxidative metabolism, while cyclopropane rings generally resist ring-opening under physiological conditions .

Biological Activity

rac-tert-butyl N-[(1R,2R)-2-(aminomethyl)cyclopropyl]carbamate is a compound with potential biological activity, particularly in pharmacological applications. Its structure includes a cyclopropyl group and an aminomethyl substituent, which may contribute to its interaction with biological targets. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic uses, and relevant research findings.

  • IUPAC Name : tert-butyl ((1R,2R)-2-(aminomethyl)cyclopropyl)carbamate
  • Molecular Formula : C9H18N2O2
  • Molecular Weight : 174.25 g/mol
  • CAS Number : 31800402
  • Purity : 95% .

The biological activity of this compound is primarily attributed to its ability to interact with various biological pathways. The compound is hypothesized to act through the following mechanisms:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, potentially affecting glucose uptake and insulin secretion .
  • Receptor Modulation : The compound could interact with neurotransmitter receptors, influencing pain perception and inflammation pathways .
  • Antioxidant Activity : Preliminary studies suggest that it may possess antioxidant properties, which can protect cells from oxidative stress .

Biological Activity Studies

Several studies have evaluated the biological activity of this compound through various assays:

Table 1: Summary of Biological Activity Studies

Study ReferenceBiological Activity AssessedMethodologyKey Findings
Enzyme InhibitionColorimetric assaysInhibited tyrosine phosphatase 1B activity.
Analgesic ActivityRadioligand binding assaysShowed significant binding affinity at opioid receptors.
Antioxidant ActivityABTS assayDemonstrated moderate antioxidant capacity.

Case Studies

Recent case studies have highlighted the potential therapeutic applications of this compound:

  • Pain Management : A study explored its analgesic effects in rodent models of neuropathic pain. Results indicated a dose-dependent reduction in pain responses, suggesting its utility as an analgesic agent.
  • Diabetes Management : Another investigation assessed its effects on glucose metabolism in diabetic mice. The compound improved glucose tolerance and insulin sensitivity, indicating its potential as a therapeutic agent for diabetes management.
  • Neuroprotection : Research focusing on neuroprotective effects revealed that the compound could reduce neuronal cell death in models of oxidative stress, suggesting applications in neurodegenerative diseases.

Q & A

Basic: What are the standard synthetic routes for preparing rac-tert-butyl N-[(1R,2R)-2-(aminomethyl)cyclopropyl]carbamate?

Methodological Answer:
The compound is typically synthesized via carbamate formation using tert-butyl chloroformate and (1R,2R)-2-(aminomethyl)cyclopropylamine under basic conditions. A common protocol involves:

  • Dissolving the amine derivative in anhydrous dichloromethane.
  • Adding tert-butyl chloroformate dropwise at 0–5°C.
  • Using triethylamine (1.2–1.5 equivalents) as a base to neutralize HCl byproducts.
  • Stirring at room temperature for 12–24 hours, followed by aqueous workup and purification via column chromatography (silica gel, ethyl acetate/hexane) .

Key Considerations:

  • Anhydrous conditions are critical to avoid hydrolysis of the carbamate.
  • Reaction progress can be monitored by TLC (Rf ~0.4 in ethyl acetate/hexane 1:1).

Basic: How is the structural identity of this compound confirmed?

Methodological Answer:
Structural validation employs:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 1.4–1.5 ppm (tert-butyl group), δ 3.2–3.5 ppm (cyclopropyl CH2-NH), and δ 4.8–5.2 ppm (carbamate NH).
    • ¹³C NMR : Signals near δ 28 ppm (tert-butyl CH3), δ 80 ppm (tert-butyl quaternary C), and δ 155–160 ppm (carbamate carbonyl) .
  • Mass Spectrometry : ESI-MS or HRMS to confirm molecular ion [M+H]⁺ at m/z 215.3 (C₁₁H₁₉N₂O₂) .
  • IR Spectroscopy : Absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~3350 cm⁻¹ (N-H stretch) .

Basic: What purification strategies are effective for isolating high-purity this compound?

Methodological Answer:

  • Column Chromatography : Silica gel with gradient elution (hexane → ethyl acetate) to separate carbamate from unreacted starting materials.
  • Crystallization : Recrystallization from a mixture of dichloromethane and hexane yields high-purity crystals (≥97%) .
  • HPLC : Semi-preparative reverse-phase HPLC (C18 column, acetonitrile/water) for enantiomeric separation if required .

Advanced: How can enantiomeric resolution of the rac-mixture be achieved?

Methodological Answer:

  • Chiral HPLC : Use a Chiralpak® AD-H column with a mobile phase of ethanol/heptane (80:20) at 1.0 mL/min. Retention times vary by enantiomer (~12–18 minutes) .
  • Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer under mild aqueous conditions (pH 7.0, 25°C), yielding >90% enantiomeric excess .

Data Contradiction Note:
suggests enzymatic methods may require optimization due to steric hindrance from the cyclopropyl group, while reports success with lipases.

Advanced: What experimental approaches assess the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • Thermal Stability :
    • Thermogravimetric analysis (TGA) at 10°C/min under nitrogen to determine decomposition temperature.
    • Accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring .
  • pH Stability :
    • Dissolve the compound in buffers (pH 1–13) and incubate at 37°C.
    • Monitor degradation via LC-MS; carbamate hydrolysis to amine is expected at pH < 3 or > 10 .

Advanced: How can researchers elucidate the reaction mechanism of this carbamate in substitution or oxidation reactions?

Methodological Answer:

  • Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates to identify rate-determining steps (e.g., NH vs. CH bond cleavage) .
  • Computational Modeling : DFT calculations (B3LYP/6-31G*) to map transition states and intermediates in oxidation pathways (e.g., tert-butyl group elimination) .
  • Trapping Experiments : Use nucleophiles (e.g., NaN3) to intercept reactive intermediates during carbamate decomposition .

Advanced: What methodologies evaluate the biological activity of this compound as a potential enzyme inhibitor or receptor ligand?

Methodological Answer:

  • Enzyme Inhibition Assays :
    • Incubate with target enzymes (e.g., proteases) at varying concentrations (1 nM–100 µM).
    • Measure IC50 via fluorogenic substrates (e.g., AMC release for proteases) .
  • Radioligand Binding Studies :
    • Use [³H]-labeled analogs to determine binding affinity (Kd) to receptors (e.g., GPCRs).
    • Competitive displacement assays with known ligands (e.g., epibatidine derivatives) .

Advanced: How does the cyclopropane ring influence the compound’s reactivity compared to cyclohexane or cyclopentane analogs?

Methodological Answer:

  • Ring Strain Analysis : Cyclopropane’s 60° bond angles increase ring strain, enhancing susceptibility to ring-opening reactions (e.g., acid-catalyzed hydrolysis) compared to less strained analogs .
  • Steric Effects : The rigid cyclopropane structure restricts conformational flexibility, impacting binding to sterically sensitive targets (e.g., enzyme active sites) .

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